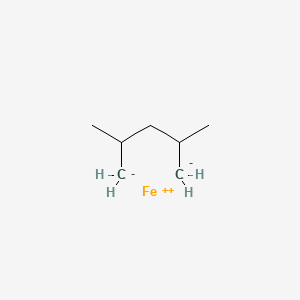
2,4-Dimethanidylpentane;iron(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethanidylpentane;iron(2+) is a compound that combines an organic molecule, 2,4-Dimethanidylpentane, with an iron(2+) ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethanidylpentane;iron(2+) typically involves the reaction of 2,4-Dimethanidylpentane with an iron(2+) salt under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the iron(2+) ion. Common solvents used in this synthesis include ethanol or methanol, and the reaction is often catalyzed by a base such as sodium hydroxide.
Industrial Production Methods
On an industrial scale, the production of 2,4-Dimethanidylpentane;iron(2+) may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethanidylpentane;iron(2+) can undergo various types of chemical reactions, including:
Oxidation: The iron(2+) ion can be oxidized to iron(3+) under certain conditions.
Reduction: The compound can be reduced back to its original state if it has been oxidized.
Substitution: The organic part of the molecule can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogens like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the iron(2+) ion will result in iron(3+) compounds, while substitution reactions can lead to a variety of substituted organic molecules.
Applications De Recherche Scientifique
2,4-Dimethanidylpentane;iron(2+) has several applications in scientific research:
Chemistry: It can be used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Medicine: Research is ongoing into its potential use in drug delivery systems, where the iron(2+) ion can play a role in targeting specific cells or tissues.
Industry: It can be used in the production of high-octane fuels and as a component in certain types of batteries.
Mécanisme D'action
The mechanism by which 2,4-Dimethanidylpentane;iron(2+) exerts its effects involves the interaction of the iron(2+) ion with various molecular targets. In biological systems, the iron(2+) ion can participate in redox reactions, which are crucial for processes such as cellular respiration and DNA synthesis. The organic part of the molecule can also interact with other molecules, potentially affecting their function and activity.
Comparaison Avec Des Composés Similaires
2,4-Dimethanidylpentane;iron(2+) can be compared with other similar compounds such as:
2,4-Dimethylpentane: This compound is similar in structure but lacks the iron(2+) ion, making it less reactive in certain types of chemical reactions.
Iron(2+) complexes: Other iron(2+) complexes may have different organic ligands, which can affect their reactivity and applications.
Propriétés
Numéro CAS |
74920-98-2 |
|---|---|
Formule moléculaire |
C7H14Fe |
Poids moléculaire |
154.03 g/mol |
Nom IUPAC |
2,4-dimethanidylpentane;iron(2+) |
InChI |
InChI=1S/C7H14.Fe/c1-6(2)5-7(3)4;/h6-7H,1,3,5H2,2,4H3;/q-2;+2 |
Clé InChI |
RVUIXGIDHRWCAG-UHFFFAOYSA-N |
SMILES canonique |
CC([CH2-])CC(C)[CH2-].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




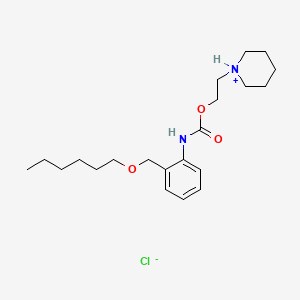
![2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14440423.png)
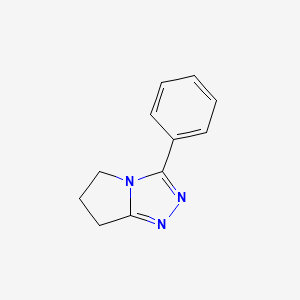

![3-(Benzyloxy)-2-[(benzyloxy)methyl]furan](/img/structure/B14440440.png)
![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, trilithium monosodium salt](/img/structure/B14440446.png)

![2-[Amino(2-chlorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14440454.png)
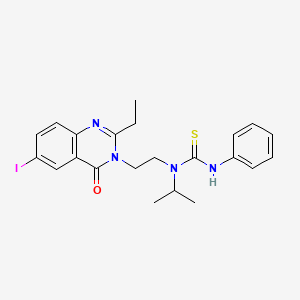
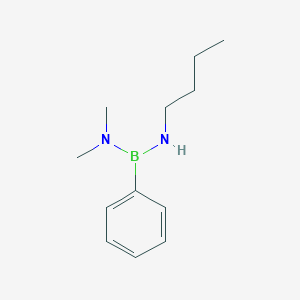
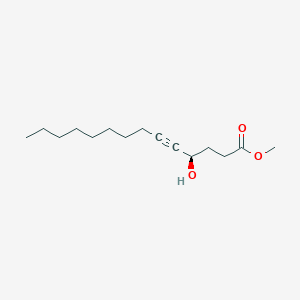
![(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B14440478.png)
